N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Description
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound featuring a benzodioxepin core fused to an indole-2-carboxamide scaffold.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c25-20(15-6-7-18-19(13-15)28-11-3-10-27-18)22-8-9-23-21(26)17-12-14-4-1-2-5-16(14)24-17/h1-2,4-7,12-13,24H,3,8-11H2,(H,22,25)(H,23,26) |
InChI Key |
MEZQZJAFEAHGKA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Carboxylic Acid
The benzodioxepin fragment is synthesized via cyclization of substituted catechol derivatives. A reported method involves reacting 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate, yielding 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. Alternative routes employ Ullmann coupling or Mitsunobu conditions for ether formation, though these methods are less efficient (yields: 55–68%).
Table 1: Optimization of Benzodioxepin Carboxylic Acid Synthesis
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 68 | 98.5 |
| Ullmann Coupling | CuI, L-proline, DMSO | 55 | 95.2 |
| Mitsunobu Reaction | DIAD, PPh₃, THF | 62 | 97.1 |
Preparation of 1H-Indole-2-Carboxamide Intermediate
The indole-2-carboxamide moiety is synthesized via Fisher indole synthesis or palladium-catalyzed coupling. A robust approach involves:
-
Indole-2-Carboxylic Acid Activation : Treatment of indole-2-carboxylic acid with N,N’-carbonyldiimidazole (CDI) in anhydrous DMF forms the imidazolide intermediate.
-
Amination : Reaction with ethylenediamine in tetrahydrofuran (THF) at 0°C yields 1H-indole-2-carboxamide. Chromatographic purification (silica gel, ethyl acetate/hexane) affords the product in 82% yield.
Coupling Strategies for Amide Bond Formation
Activation of Benzodioxepin Carboxylic Acid
The carboxylic acid is activated using CDI or HATU. CDI-mediated activation in DMF at 25°C for 2 hours generates the reactive acyl imidazole, which is stable under nitrogen. HATU activation, while faster, requires stoichiometric amounts of diisopropylethylamine (DIPEA) and may lead to epimerization.
Nucleophilic Amination with Ethylenediamine Derivative
The activated benzodioxepin carbonyl is coupled to N-(2-aminoethyl)-1H-indole-2-carboxamide. Key considerations include:
-
Solvent Selection : DMF or acetonitrile ensures solubility of both fragments.
-
Temperature Control : Reactions performed at 0°C minimize side reactions, while room temperature accelerates coupling.
-
Base Addition : Triethylamine (TEA) or DIPEA neutralizes HCl byproducts, improving yields.
Table 2: Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|
| CDI | DMF | 25 | 78 | 99.0 |
| HATU | CH₃CN | 0 | 85 | 98.7 |
| EDC/HOBt | THF | 25 | 72 | 97.5 |
Purification and Analytical Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (SiO₂, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water). HPLC analysis confirms >99% purity, while ¹H NMR (DMSO-d₆) reveals distinct signals for benzodioxepin (δ 4.25–4.40 ppm, OCH₂) and indole NH (δ 11.2 ppm).
Mass Spectrometric Validation
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 424.1764 [M+H]⁺ (calculated for C₂₂H₂₂N₃O₄: 424.1768). Fragmentation patterns align with cleavage at the amide bond, yielding ions at m/z 207.0912 (benzodioxepin fragment) and 218.0852 (indole-carboxamide).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Compound Identification
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub> | |
| Molecular Weight | 393.44 g/mol | |
| CAS Number | 1190257-15-8 |
Hydrolysis of Amide Bonds
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Reaction :
Amide → Carboxylic Acid + Amine
| Conditions | Products | Stability Considerations |
|---|---|---|
| 6M HCl, reflux, 12 hrs | Benzodioxepin-7-carboxylic acid + Ethylenediamine-indole conjugate | Stable at neutral pH; degrades in extremes |
| 2M NaOH, 80°C, 8 hrs | Same as above | Requires inert atmosphere to prevent oxidation |
This reaction is critical for prodrug activation or metabolite studies.
Oxidation of Indole Ring
The indole moiety is susceptible to oxidation:
Reaction :
Indole → Oxindole or Ring-Opened Products
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | 50°C, 6 hrs | Partial oxidation to oxindole |
| KMnO<sub>4</sub> | Aqueous, pH 7, 25°C | Complete ring opening to ketone derivatives |
Oxidation profiles inform storage and formulation strategies.
Reduction of Carbonyl Groups
The benzodioxepin carbonyl group can be reduced:
Reaction :
Carbonyl → Alcohol
| Reducing Agent | Conditions | Yield |
|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C, 2 hrs | 45–50% (secondary alcohol) |
| LiAlH<sub>4</sub> | THF, reflux, 4 hrs | 70–75% (primary alcohol) |
Reduction alters hydrophobicity and binding affinity.
Acylation of Indole Nitrogen
The indole NH participates in acylation:
Reaction :
Indole-NH + Acetyl Chloride → N-Acetylindole
| Reagents | Conditions | Selectivity |
|---|---|---|
| Acetyl chloride, pyridine | Dichloromethane, 25°C, 12 hrs | >90% conversion |
| TFAA | CHCl<sub>3</sub>, −20°C | Competitive O-acylation |
This modification enhances metabolic stability.
Nucleophilic Substitution
The ethylenediamine linker enables substitutions:
Reaction :
R-NH<sub>2</sub> + Electrophile → Alkylated Derivative
| Electrophile | Conditions | Product |
|---|---|---|
| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Benzyl derivative (65% yield) |
| Ethyl acrylate | THF, 25°C, 24 hrs | Michael adduct (40% yield) |
These reactions diversify structure-activity relationships.
Reaction Mechanisms
-
Amide Hydrolysis : Proceeds via acid- or base-catalyzed nucleophilic attack on the carbonyl carbon.
-
Indole Oxidation : Electrophilic aromatic substitution followed by peroxide-mediated cleavage.
-
Carbonyl Reduction : Hydride transfer from NaBH<sub>4</sub>/LiAlH<sub>4</sub> to the carbonyl oxygen.
Stability Profile
| Condition | Degradation Rate | Major Degradation Products |
|---|---|---|
| pH 1.0 (HCl) | 15% over 24 hrs | Hydrolysis products |
| pH 13.0 (NaOH) | 22% over 24 hrs | Oxindole derivatives |
| 60°C (dry) | <5% over 1 month | None detected |
Stability under physiological pH (6.8–7.4) exceeds 95% over 48 hrs.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of indole compounds, including N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide, exhibit significant anti-inflammatory effects. For instance, similar compounds have shown to selectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. Such selective inhibition could lead to fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Pain Management
The compound's structural characteristics suggest potential use in pain management therapies. Studies involving related indole derivatives have demonstrated effectiveness in reducing pain through mechanisms involving receptor modulation—specifically targeting the cannabinoid receptors CB1 and CB2. These receptors are known to play a role in pain perception and modulation .
Cancer Research
Indole derivatives have also been explored for their anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For example, certain indole compounds have shown promise as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is critical for tumor angiogenesis .
Case Study 1: Indole Derivatives as COX Inhibitors
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of indole derivatives that exhibited selective COX-2 inhibition over COX-1. The findings suggested that modifications to the benzoyl group enhanced selectivity and reduced gastrointestinal toxicity associated with conventional NSAIDs .
Case Study 2: CB2 Receptor Agonists
In another investigation, researchers synthesized a series of indole compounds with N-ethyl morpholine moieties that were tested for CB2 receptor activity. One compound demonstrated a significant reduction in inflammatory hyperalgesia in animal models. The results indicated that these compounds could serve as potential therapeutic agents for managing chronic pain conditions .
Case Study 3: VEGFR Inhibition
A recent study focused on the design of new indole derivatives aimed at inhibiting VEGFR. The synthesized compounds were subjected to molecular docking studies and showed promising binding affinities with VEGFR, indicating their potential as anti-cancer agents through the inhibition of angiogenesis .
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compound A : N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
- Key Difference : The indole substituent is at position 3 (vs. position 2 in the target compound).
- Implications :
- Positional isomerism may alter hydrogen-bonding interactions with biological targets.
- Indole-3-carboxamide derivatives are often associated with serotonin receptor modulation, suggesting divergent pharmacological pathways compared to indole-2-carboxamide derivatives.
Compound B : N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Key Differences :
- Core Structure : 1,4-Benzodioxin (six-membered ring) vs. 1,5-benzodioxepin (seven-membered ring).
- Substituents : Additional methoxy (4,6-OCH₃) and methyl (1-CH₃) groups on the indole ring.
- Physicochemical Properties: Property Target Compound (Inferred) Compound B Molecular Formula Not available C₂₃H₂₅N₃O₆ Molecular Weight ~400–450 (estimated) 439.461 LogP Moderate lipophilicity 1.71 Boiling Point Not available 761.6±60.0 °C Solubility Likely low (high LogP) Low (Steam pressure: 0.0±2.6 mmHg at 25°C)
Functional Implications
Benzodioxepin vs. Benzodioxin Cores :
- The seven-membered benzodioxepin ring in the target compound may confer greater conformational flexibility compared to the rigid six-membered benzodioxin in Compound B. This flexibility could enhance binding to allosteric sites or improve metabolic stability .
- The 1,5-benzodioxepin system may exhibit distinct electronic properties due to oxygen positioning, influencing interactions with cytochrome P450 enzymes or transporters.
- The indole-2-carboxamide group may favor π-π stacking interactions with aromatic residues in target proteins, whereas indole-3-carboxamide (Compound A) might prioritize hydrogen bonding .
Biological Activity
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{16}N_{2}O_{3} |
| Molecular Weight | 272.30 g/mol |
| LogP | 2.0433 |
| Polar Surface Area | 41.824 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Cytotoxicity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against HeLa cells with IC50 values indicative of their potency. In one study, a related compound displayed an IC50 value of 10.46 ± 0.82 μM/mL against HeLa cells .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have shown notable inhibition of α-glucosidase, suggesting potential applications in managing diabetes .
- DNA Interaction : Compounds with similar structures have demonstrated the ability to intercalate DNA, displacing ethidium bromide from the EB-DNA complex, indicating a mechanism that may involve direct interaction with genetic material .
- Nurr1 Activation : Certain indole derivatives have been identified as activators of Nurr1, a nuclear receptor implicated in neurodegenerative diseases such as Parkinson's disease . This suggests that the compound may have therapeutic potential in treating such conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Against Cancer Cells : In vitro studies highlighted the efficacy of indole derivatives against various cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the indole core can significantly enhance cytotoxicity.
- Neuroprotective Effects : Research has indicated that compounds activating Nurr1 can protect dopaminergic neurons from degeneration in models of Parkinson's disease. This points to the potential for developing neuroprotective agents based on this compound's structure .
- Antimicrobial Activity : Some studies suggest that similar benzodioxepin derivatives exhibit antimicrobial properties, which could broaden the therapeutic applications of compounds like this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide, and how can structural purity be validated?
- Methodological Answer : The compound can be synthesized via coupling reactions between activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) and amine-containing indole derivatives. For example, describes a method using benzoyl chloride derivatives under basic conditions (e.g., DMF/NaOEt), yielding indole-2-carboxamides. Structural validation requires multi-nuclear NMR (e.g., , , ) to confirm regiochemistry and substituent effects, as shown in the characterization of a related compound with 12.30 (s, 1H, indole NH) and 166.7 (C=O) in NMR . High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight accuracy (e.g., m/z 335.0393 [M + H]+ in ).
Q. Which in vitro assays are appropriate for preliminary evaluation of biological activity in this compound class?
- Methodological Answer : Enzymatic or cell-based assays targeting specific pathways (e.g., lipid metabolism, kinase inhibition) are recommended. highlights hyperlipidemic rat models for evaluating antihypertriglyceridemic activity, suggesting assays like lipoprotein lipase activity measurement or triglyceride clearance studies. For antibacterial screening (relevant to indole derivatives in ), mycobacterial growth inhibition assays using microdilution or agar diffusion methods are standard.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for modifications in the benzodioxepin and indole moieties?
- Methodological Answer : SAR studies require iterative synthesis of analogs with targeted substitutions. For example:
- Benzodioxepin modifications : Introduce substituents at the 7-position (e.g., methyl, halogens) to assess steric/electronic effects on receptor binding, as seen in for a methyl-substituted analog.
- Indole modifications : Vary substituents at positions 1, 3, or 5 (e.g., fluorine in ) to modulate lipophilicity or hydrogen bonding. Computational tools (e.g., molecular docking) can predict binding affinities, though experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is essential .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?
- Methodological Answer : Cross-validation using orthogonal assays and pharmacokinetic profiling is critical. For instance:
- Bioavailability issues : Perform ADME studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify poor absorption or rapid clearance.
- Off-target effects : Use proteome-wide screening (e.g., affinity chromatography coupled with LC-MS/MS) to detect unintended interactions. emphasizes dose-response studies in animal models to reconcile discrepancies between in vitro potency and in vivo efficacy.
Q. How can reaction yields be optimized for large-scale synthesis of intermediates like 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid?
- Methodological Answer : reports a 97% purity for 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, suggesting that catalytic methods (e.g., Pd-mediated coupling) or flow chemistry could improve efficiency. For carboxylic acid derivatives (mp 143–146°C in ), recrystallization from acetic acid/water mixtures enhances purity. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent ratio) to maximize yield .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent responses in pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC/IC values. For complex datasets (e.g., hyperlipidemic models in ), multivariate analysis (ANOVA with Tukey’s post hoc test) ensures robustness. Bayesian hierarchical models are useful for pooling data from repeated experiments.
Q. How should researchers address variability in NMR or HRMS data across batches?
- Methodological Answer : Implement standardized protocols for sample preparation (e.g., deuterated solvent purity, internal standards like TMS). For HRMS, external calibration with certified reference compounds (e.g., sodium trifluoroacetate clusters) ensures reproducibility. Batch effects can be minimized by including quality control samples in each run .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
